molecular formula C22H22N2O4 B11239250 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11239250
M. Wt: 378.4 g/mol
InChI Key: VODUPCGVBKXNFX-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features a unique structure combining elements of benzodioxepin and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxepin and indole intermediates separately, followed by their coupling under specific conditions.

  • Synthesis of Benzodioxepin Intermediate

      Starting Material: Pyrocatechol trimethylene ether

      Reaction Conditions: The starting material undergoes cyclization in the presence of an acid catalyst to form the benzodioxepin ring.

  • Synthesis of Indole Intermediate

      Starting Material: Indole-3-acetic acid

      Reaction Conditions: The indole is functionalized through a series of reactions, including acylation and reduction, to introduce the necessary functional groups.

  • Coupling Reaction

      Reagents: The benzodioxepin and indole intermediates are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

      Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted indole derivatives with various alkyl groups.

Scientific Research Applications

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biology: It is used as a probe to study biological pathways involving indole derivatives.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, particularly those involved in signal transduction pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and neurotransmission, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide
  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde

Uniqueness

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to its combination of benzodioxepin and indole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C22H22N2O4/c1-2-17(14-8-9-19-20(12-14)28-11-5-10-27-19)24-22(26)21(25)16-13-23-18-7-4-3-6-15(16)18/h3-4,6-9,12-13,17,23H,2,5,10-11H2,1H3,(H,24,26)

InChI Key

VODUPCGVBKXNFX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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